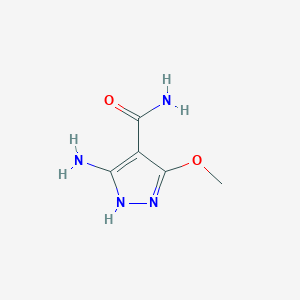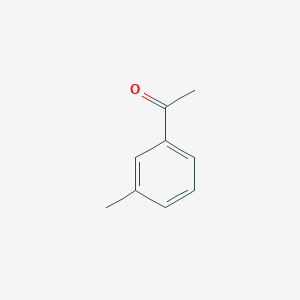
(Z)-1-Ethoxy-2-(tributylstannyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Ethoxy-2-(tributylstannyl)ethene: is an organotin compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an ethoxy group and a tributylstannyl group attached to an ethene backbone. Its unique structure makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Ethoxy-2-(tributylstannyl)ethene typically involves the reaction of ethyl vinyl ether with tributyltin hydride in the presence of a radical initiator. The reaction proceeds via a radical addition mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a solvent such as toluene and a temperature range of 60-80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-1-Ethoxy-2-(tributylstannyl)ethene can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of ethoxyethane derivatives.
Substitution: this compound is known to participate in substitution reactions, particularly in the presence of nucleophiles. This can lead to the replacement of the tributylstannyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in an inert atmosphere.
Substitution: Nucleophiles such as halides or alkoxides; reactions may require a catalyst and elevated temperatures.
Major Products Formed:
Oxidation: Various oxidized derivatives of the ethene backbone.
Reduction: Ethoxyethane derivatives.
Substitution: Compounds with different functional groups replacing the tributylstannyl group.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (Z)-1-Ethoxy-2-(tributylstannyl)ethene is used as a reagent for the formation of carbon-carbon bonds. It is particularly useful in cross-coupling reactions, such as the Stille coupling, where it acts as a source of the ethoxyethene moiety.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound have been explored for their potential biological activities. These derivatives can serve as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which (Z)-1-Ethoxy-2-(tributylstannyl)ethene exerts its effects is primarily through its role as a reagent in organic reactions. The compound’s tributylstannyl group is highly reactive, allowing it to participate in various chemical transformations. The ethoxy group provides additional stability and reactivity, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparaison Avec Des Composés Similaires
(Z)-1-Methoxy-2-(tributylstannyl)ethene: Similar structure with a methoxy group instead of an ethoxy group.
(Z)-1-Ethoxy-2-(trimethylstannyl)ethene: Similar structure with a trimethylstannyl group instead of a tributylstannyl group.
(Z)-1-Ethoxy-2-(triethylstannyl)ethene: Similar structure with a triethylstannyl group instead of a tributylstannyl group.
Uniqueness: The uniqueness of (Z)-1-Ethoxy-2-(tributylstannyl)ethene lies in its combination of the ethoxy and tributylstannyl groups. This combination provides a balance of stability and reactivity, making it a versatile reagent in organic synthesis. Compared to its analogs, the tributylstannyl group offers greater steric bulk, which can influence the selectivity and outcome of reactions.
Propriétés
Numéro CAS |
64724-29-4 |
|---|---|
Formule moléculaire |
C16H34OSn |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
tributyl-[(E)-2-ethoxyethenyl]stannane |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; |
Clé InChI |
WARKYKQCOXTIAO-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C=COCC |
SMILES isomérique |
CCCC[Sn](CCCC)(CCCC)/C=C/OCC |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C=COCC |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
(Z)-1-Ethoxy-2-(tributylstannyl)ethene; Tributyl((Z)-2-ethoxyvinyl)stannane; cis-Tributyl(2-ethoxyvinyl)stannane; (Z)-Tributyl(2-ethoxyvinyl)stannane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (Z)-1-Ethoxy-2-(tributylstannyl)ethene in organic synthesis?
A1: this compound serves as a valuable reagent in palladium-catalyzed carbonylative coupling reactions. [, ] This compound reacts with iodobenzenes in the presence of carbon monoxide and a palladium catalyst, leading to the formation of α,β-unsaturated ketones. These ketones are important building blocks in the synthesis of various organic compounds, including heterocyclic systems like chromones and quinolinones.
Q2: Can you provide an example of how this compound has been used in the synthesis of a specific compound?
A2: Researchers successfully synthesized chromone, a heterocyclic compound with diverse biological activities, by employing this compound. [] They reacted 2-(methoxymethoxy)iodobenzene with this compound under a carbon monoxide atmosphere in the presence of a palladium catalyst. This carbonylative coupling reaction yielded a key intermediate which, upon further transformations, provided chromone. This example highlights the utility of this compound in constructing complex molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N'-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B52088.png)






